molecular formula C10H20N2 B13211487 1-Cyclopropyl-2-(propan-2-yl)piperazine

1-Cyclopropyl-2-(propan-2-yl)piperazine

Cat. No.: B13211487
M. Wt: 168.28 g/mol
InChI Key: SBPQAMXHAYYSJF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(propan-2-yl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(propan-2-yl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with isopropylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Another approach involves the use of piperazine as a starting material. In this method, piperazine is reacted with cyclopropyl bromide and isopropyl bromide in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(propan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkyl halides, and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halogens, alkyl halides, acyl chlorides; reactions may require catalysts such as Lewis acids or bases, and are often performed at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones or alcohols, while reduction can produce cyclopropylamines or hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives, such as halogenated or alkylated piperazines.

Scientific Research Applications

1-Cyclopropyl-2-(propan-2-yl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-4-(propan-2-yl)piperazine: Similar structure but with different substitution pattern on the piperazine ring.

    1-Cyclopropyl-2-(methyl)piperazine: Similar structure with a methyl group instead of an isopropyl group.

    1-Cyclopropyl-2-(ethyl)piperazine: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

1-Cyclopropyl-2-(propan-2-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and isopropyl groups on the piperazine ring can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-cyclopropyl-2-propan-2-ylpiperazine

InChI

InChI=1S/C10H20N2/c1-8(2)10-7-11-5-6-12(10)9-3-4-9/h8-11H,3-7H2,1-2H3

InChI Key

SBPQAMXHAYYSJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNCCN1C2CC2

Origin of Product

United States

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